molecular formula C8H7BrClNO B6162436 2-(4-bromo-2-chlorophenyl)acetamide CAS No. 2092644-89-6

2-(4-bromo-2-chlorophenyl)acetamide

Cat. No.: B6162436
CAS No.: 2092644-89-6
M. Wt: 248.5
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Description

2-(4-Bromo-2-chlorophenyl)acetamide is a brominated and chlorinated phenylacetamide derivative intended for research and development purposes. As a building block in organic synthesis, this compound serves as a versatile intermediate for the exploration of novel chemical entities, particularly in medicinal chemistry and pharmaceutical research . The presence of both bromine and chlorine substituents on the phenyl ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to develop more complex molecular structures . This product is provided for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and employ all appropriate personal protective equipment.

Properties

CAS No.

2092644-89-6

Molecular Formula

C8H7BrClNO

Molecular Weight

248.5

Purity

95

Origin of Product

United States

Synthetic Methodologies and Process Optimization

Established Synthetic Routes to N-(4-bromo-2-chlorophenyl)acetamide

The most prevalent methods for synthesizing N-(4-bromo-2-chlorophenyl)acetamide revolve around the formation of an amide bond, with the acylation of a substituted aniline (B41778) being the most direct and widely adopted approach.

The core of the synthesis for N-(4-bromo-2-chlorophenyl)acetamide is the acylation of the corresponding aniline, 4-bromo-2-chloroaniline (B1269894). This reaction, a type of nucleophilic acyl substitution, involves the attack of the amine's nitrogen atom on an acylating agent. byjus.com The introduction of an acetyl group (CH₃CO) to the nitrogen atom of the aniline precursor results in the desired amide. cram.com

The choice of acylating agent and the conditions under which the reaction is performed are critical for achieving high yields and purity.

Acylating Agents : The most common acylating agents for this transformation are acetic anhydride (B1165640) and acetyl chloride. vulcanchem.com Both are highly reactive and effective for acetylating anilines. Bromoacetyl bromide has also been used in the synthesis of analogous structures, such as 2-bromo-N-(2-chlorophenyl)acetamide, from 2-chloroaniline. researchgate.net

Reaction Conditions : The acylation is typically carried out in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). vulcanchem.com To neutralize the acidic byproduct (HCl or acetic acid) and drive the reaction to completion, a base like pyridine (B92270) is often added. vulcanchem.com The reaction can be performed under reflux conditions to ensure a sufficient reaction rate. vulcanchem.com In some procedures, glacial acetic acid can serve as both the acylating agent and the solvent, sometimes with microwave assistance to accelerate the reaction. ymerdigital.com

Table 1: Acylation Reaction Parameters

Starting Material Acylating Agent Solvent Catalyst/Base Typical Conditions
4-Bromo-2-chloroaniline Acetic Anhydride Dichloromethane Pyridine Reflux
4-Bromo-2-chloroaniline Acetyl Chloride Tetrahydrofuran Pyridine Reflux
Aniline (general) Glacial Acetic Acid Glacial Acetic Acid None Microwave Irradiation

To improve the efficiency and environmental footprint of the acylation process, various catalytic methods have been explored for aniline acylation in general.

Ruthenium Catalysis : Ruthenium(II) complexes have been shown to be effective catalysts for the ortho-acylation of anilines using α-oxocarboxylic acids as the acyl source under mild conditions. rsc.orgnih.gov While this method targets C-H acylation of the ring rather than N-acylation, it highlights advanced catalytic strategies in aniline chemistry.

Carboxylic Acid Catalysis : The acylation of anilines by dimethylketen is powerfully catalyzed by carboxylic acids. rsc.org Similarly, the reaction with isobutyric anhydride is catalyzed by the isobutyric acid that is produced during the reaction. rsc.org

Catalyst-Free Microwave Synthesis : An environmentally friendly approach involves the direct reaction of aniline with glacial acetic acid under microwave irradiation without any catalyst, producing acetanilides in high yields within a short reaction time. ymerdigital.com

Amide bond formation is fundamentally a condensation reaction. While the term is broad, in this context, it can refer to the reaction between a carboxylic acid and an amine. One report suggests a synthetic route involving the condensation of 4-chlorophenylacetic acid with 4-bromoaniline. However, this would result in N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide, a structural isomer of the target compound. nih.gov

A more relevant example of a condensation strategy involves the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives, where 2-bromo-N-(p-chlorophenyl) acetamide is first prepared and then condensed with various amines to yield the final products. irejournals.com This demonstrates a two-step condensation approach that could be adapted for the synthesis of similar compounds.

The direct precursor, 4-bromo-2-chloroaniline, is not always readily available and is often synthesized via a multi-step sequence starting from aniline. cram.comresearchgate.net This pathway is a classic example of electrophilic aromatic substitution where protecting groups are used to control regiochemistry. cram.com

The sequence is as follows:

Acetylation of Aniline : Aniline is first treated with an acylating agent like acetic anhydride to form acetanilide (B955). adamcap.com This step is crucial as it protects the highly activating amino group and reduces its nucleophilicity, preventing unwanted side reactions. cram.com

Bromination of Acetanilide : The acetanilide is then subjected to electrophilic aromatic substitution with bromine in acetic acid. The acetamido group is an ortho-, para-director, and due to steric hindrance, the bromine atom is predominantly added to the para-position, yielding 4-bromoacetanilide. adamcap.comchegg.com

Chlorination of 4-Bromoacetanilide : The subsequent chlorination, again an electrophilic aromatic substitution, adds a chlorine atom to the ring. The acetamido group directs the incoming chlorine to the ortho position, resulting in 4-bromo-2-chloroacetanilide. adamcap.comchegg.com

Hydrolysis : The final step in preparing the precursor is the acid-catalyzed hydrolysis of the acetamido group in 4-bromo-2-chloroacetanilide to regenerate the amine, yielding 4-bromo-2-chloroaniline. adamcap.combrainly.com

Once the 4-bromo-2-chloroaniline precursor is synthesized, it is then acylated as described in section 2.1.1 to produce the final product, N-(4-bromo-2-chlorophenyl)acetamide.

Acylation Reactions of Substituted Anilines

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity : The control of regioselectivity is a critical aspect of synthesizing N-(4-bromo-2-chlorophenyl)acetamide, particularly when starting from aniline. The multi-step synthesis of the 4-bromo-2-chloroaniline precursor is a prime illustration of this control. The initial acetylation of aniline to form the acetamido group is key. This group, being less activating than the amino group but still an ortho-, para-director, allows for the selective bromination at the sterically less hindered para-position. cram.com Following this, the same acetamido group directs the subsequent chlorination to one of the available ortho-positions, thus precisely establishing the 2-chloro, 4-bromo substitution pattern on the aniline ring. adamcap.com Copper(I)-catalyzed reactions have also been noted for their high regioselectivity in cleaving C-N bonds in related β-ketobutyanilide systems.

Stereochemical Control : The molecule N-(4-bromo-2-chlorophenyl)acetamide is achiral and does not possess any stereocenters. Therefore, its synthesis does not require stereochemical control to manage enantiomers or diastereomers. The planarity of the phenyl ring and the free rotation around the single bonds preclude the common forms of stereoisomerism. While the conformation of the N-H bond relative to the ring substituents has been studied in similar structures researchgate.net, this pertains to conformational isomers (rotamers) rather than configurational stereoisomers.

Green Chemistry Principles and Sustainable Synthesis Approaches

The development of sustainable synthetic methods is a cornerstone of modern chemistry. For the synthesis of 2-(4-bromo-2-chlorophenyl)acetamide, green chemistry principles can be applied to minimize environmental impact and enhance safety.

One sustainable approach involves the enzymatic amidation of the precursor 2-(4-bromo-2-chlorophenyl)acetic acid. The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), offers a green alternative to traditional chemical methods. nih.gov Enzymatic reactions are typically conducted in greener solvents, such as cyclopentyl methyl ether, and proceed with high efficiency and selectivity, often eliminating the need for extensive purification. nih.gov This biocatalytic method avoids the use of hazardous coupling reagents and toxic solvents, aligning with the principles of green chemistry. nih.gov

Another green strategy focuses on the direct amidation of carboxylic acids without the need for stoichiometric activating reagents. ucl.ac.uk Boronic acids have emerged as effective catalysts for direct amidation, often requiring only the removal of water to drive the reaction to completion. sigmaaldrich.com The use of catalytic amounts of boronic acids reduces waste generation compared to traditional methods that use carbodiimides or other coupling agents. ucl.ac.uk Furthermore, research into boron-mediated amidation has led to the development of reagents like B(OCH2CF3)3, which facilitates direct amidation and allows for product purification through simple filtration, avoiding aqueous workups. acs.org

For the Willgerodt-Kindler reaction route, which can convert 4-bromo-2-chloroacetophenone directly to the corresponding thioamide (a precursor to the amide), green modifications can be implemented. Microwave-assisted synthesis has been shown to significantly shorten reaction times and in some cases, can be performed under solvent-free conditions, which is a significant green advantage. researchgate.netmsu.edu The use of water as a solvent in certain thioamidation reactions also represents an environmentally benign alternative to volatile organic solvents. researchgate.net

Table 1: Comparison of Green Synthesis Approaches for Amide Formation

Approach Key Green Features Potential for this compound Synthesis
Enzymatic Amidation Biocatalyst (e.g., CALB), use of green solvents, high selectivity, reduced waste. nih.gov Applicable to the amidation of 2-(4-bromo-2-chlorophenyl)acetic acid.
Catalytic Direct Amidation Avoids stoichiometric coupling reagents, use of boronic acid catalysts. ucl.ac.uksigmaaldrich.com Applicable to the amidation of 2-(4-bromo-2-chlorophenyl)acetic acid.
Microwave-Assisted Willgerodt-Kindler Reaction Reduced reaction times, potential for solvent-free conditions. researchgate.netmsu.edu Applicable to the conversion of 4-bromo-2-chloroacetophenone.
Aqueous Phase Thioamidation Use of water as a safe and environmentally friendly solvent. researchgate.net Potentially applicable to the Willgerodt-Kindler reaction.

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation.

The Willgerodt-Kindler reaction is a complex process that involves the rearrangement of an aryl alkyl ketone to a terminal amide or thioamide. wikipedia.org The reaction of 4-bromo-2-chloroacetophenone with an amine (like morpholine) and elemental sulfur proceeds through several key steps. organic-chemistry.org Initially, the ketone reacts with the amine to form an enamine. wikipedia.org This enamine then reacts with sulfur. The exact mechanism of the subsequent rearrangement has been a subject of study, with evidence suggesting a series of thio-substituted iminium-aziridinium rearrangements that facilitate the migration of the carbonyl group to the end of the alkyl chain. organic-chemistry.orgresearchgate.net The final step is the hydrolysis of the resulting thioamide to the desired amide, this compound.

For the two-step synthesis, the first step is the hydrolysis of (4-bromo-2-chlorophenyl)acetonitrile . This reaction can be catalyzed by either acid or base. Under basic conditions, the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, leading to the formation of an iminolate intermediate. This is followed by protonation to give an imidic acid, which then tautomerizes to a primary amide. Further hydrolysis of the amide under the reaction conditions yields the carboxylate salt, which upon acidification gives 2-(4-bromo-2-chlorophenyl)acetic acid.

The second step is the amidation of 2-(4-bromo-2-chlorophenyl)acetic acid . When using a coupling reagent like a carbodiimide (B86325), the carboxylic acid is first activated by reacting with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia source to form the amide bond and release the urea (B33335) byproduct. In catalytic direct amidation with boronic acids, the proposed mechanism involves the formation of an acylboronate intermediate, which is more electrophilic than the carboxylic acid and readily reacts with the amine.

Process Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the synthesis of this compound in the laboratory involves careful control of reaction parameters to maximize yield and purity while ensuring the process is scalable.

For the Willgerodt-Kindler reaction , optimization can be achieved by varying the temperature, reaction time, and the stoichiometry of the reagents (ketone, amine, and sulfur). researchgate.net The choice of amine and solvent can also significantly impact the reaction outcome. organic-chemistry.org For scalability, moving from batch to continuous flow reactors can offer better control over reaction parameters and improve safety, especially for exothermic reactions.

In the two-step synthesis , both steps require optimization. The hydrolysis of the nitrile can be optimized by adjusting the concentration of the acid or base catalyst and the reaction temperature. Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

The amidation of the carboxylic acid is a critical step that can be optimized in several ways. When using coupling reagents, the order of addition and the reaction temperature are crucial to minimize side reactions, such as racemization if chiral centers are present. acs.org For catalytic direct amidation, optimizing the catalyst loading, temperature, and efficient removal of water are key to achieving high conversion. acs.orgnih.gov The use of a Dean-Stark apparatus or molecular sieves can be employed for water removal in batch processes. ucl.ac.uk For scalability, continuous flow systems where water can be removed in-line are advantageous. acs.org

Table 2: Parameters for Optimization of Synthetic Routes

Synthetic Route Key Parameters for Optimization Scalability Considerations
Willgerodt-Kindler Reaction Temperature, reactant ratios, choice of amine and solvent, catalyst (if any). organic-chemistry.orgresearchgate.net Transition to continuous flow reactors for better heat and mass transfer control.
Nitrile Hydrolysis Catalyst concentration (acid/base), temperature, reaction time. Batch processing is common; monitoring is key to prevent byproduct formation.
Carboxylic Acid Amidation Choice of coupling agent/catalyst, catalyst loading, temperature, water removal method. ucl.ac.ukacs.orgacs.org Use of flow chemistry for efficient water removal and improved safety and control.

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-(4-bromo-2-chlorophenyl)acetamide is substituted with two halogen atoms, a chloro group at position 2 and a bromo group at position 4, and an acetamide (B32628) group at position 1. Both chlorine and bromine are deactivating groups for electrophilic aromatic substitution, meaning they make the ring less reactive towards electrophiles compared to benzene. However, they are ortho, para-directing. The acetamide group is also deactivating but ortho, para-directing.

Given the existing substitution pattern, the positions available for electrophilic attack are C3, C5, and C6. The directing effects of the existing substituents would guide incoming electrophiles. For instance, the chloro group at C2 directs to C3 (ortho, unavailable) and C5 (para). The bromo group at C4 directs to C3 and C5 (ortho). The acetamide group at C1 directs to C6 (ortho) and C4 (para, unavailable). Therefore, electrophilic substitution is most likely to occur at the C5 and C6 positions.

Nucleophilic aromatic substitution reactions are also a possibility, particularly the displacement of the bromo or chloro atoms. This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups and requires forcing conditions (high temperature and pressure) unless an activation mechanism, such as the formation of a Meisenheimer complex, is viable.

Reactions Involving the Amide Functional Group

The amide functional group in this compound is a key site for chemical transformations.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, (4-bromo-2-chlorophenyl)acetic acid, under either acidic or basic conditions. This reaction is fundamental for converting the amide to other functional groups.

Reduction: The amide can be reduced to the corresponding amine, 2-(4-bromo-2-chlorophenyl)ethanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4).

Dehydration: Treatment with a dehydrating agent can convert the primary amide to a nitrile, (4-bromo-2-chlorophenyl)acetonitrile.

N-Alkylation/N-Arylation: The nitrogen atom of the amide can undergo alkylation or arylation, although this can be challenging for primary amides.

Oxidation and Reduction Chemistry of the Compound

Beyond the reduction of the amide group, other oxidative and reductive processes can be envisaged for this compound.

The benzylic position (the CH2 group) could potentially be oxidized to a carbonyl group under certain conditions, although this might require specific reagents to avoid oxidation of the aromatic ring. The aromatic ring itself is generally resistant to oxidation due to the presence of deactivating halogen substituents.

Reduction chemistry could involve the hydrogenolysis of the C-Br or C-Cl bonds. Catalytic hydrogenation, for example with palladium on carbon (Pd/C), could potentially remove one or both halogen atoms, depending on the reaction conditions.

Derivatization Strategies and Functional Group Interconversions

Derivatization of this compound is a key strategy for the synthesis of new chemical entities. The previously mentioned reactions form the basis of these strategies. For instance, hydrolysis of the amide to the carboxylic acid, followed by esterification or conversion to an acid chloride, opens up a wide range of further chemical modifications.

The amine obtained from the reduction of the amide can be used in a variety of subsequent reactions, such as acylation, alkylation, or diazotization, to introduce further diversity.

Reaction Kinetics and Mechanistic Investigations of Chemical Transformations

Detailed kinetic and mechanistic studies on the chemical transformations of this compound are not extensively reported in publicly available literature. However, the mechanisms of the individual reactions discussed (e.g., electrophilic aromatic substitution, amide hydrolysis) are well-established in organic chemistry.

For electrophilic aromatic substitution, the reaction would proceed through the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The relative rates of substitution at different positions would be determined by the stability of these intermediates, which is influenced by the electronic effects of the substituents.

The mechanism of amide hydrolysis involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the amine as a leaving group. The reaction is catalyzed by acid or base.

Further research would be required to elucidate the specific reaction kinetics and to investigate any unique mechanistic pathways that may arise from the specific combination of functional groups present in this compound.

Advanced Structural Analysis and Theoretical Chemistry

Quantum Chemical CalculationsSimilarly, no specific quantum chemical studies, such as Density Functional Theory (DFT) calculations, have been published for 2-(4-bromo-2-chlorophenyl)acetamide. Such studies are essential for providing a theoretical understanding of the molecule's electronic structure, conformational preferences, and the energetics of its intermolecular interactions.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic properties and reactivity of a molecule. mdpi.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. mdpi.com

For a related series of compounds, 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, the HOMO-LUMO band gap was found to vary, indicating differences in their reactivity and stability. mdpi.com For instance, one derivative with a band gap of 4.27 eV was identified as the most reactive, while another with a gap of 5.19 eV was the most stable. mdpi.com While specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, analysis of its structure suggests that the phenyl ring, with its bromo and chloro substituents, and the acetamide (B32628) group would be the primary sites for the HOMO and LUMO, respectively.

ParameterSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral or zero potential regions. researchgate.netyoutube.com

In acetamide derivatives, the negative potential is generally localized around the electronegative oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The regions around the hydrogen atoms of the amide group (N-H) and the aromatic ring are typically more positive, indicating sites for nucleophilic interaction. For this compound, the electronegative bromine and chlorine atoms would also influence the electrostatic potential distribution on the phenyl ring.

Color CodeElectrostatic PotentialInterpretation
RedNegativeElectron-rich region, site for electrophilic attack. researchgate.net
BluePositiveElectron-poor region, site for nucleophilic attack. researchgate.net
GreenNeutralRegion of near-zero potential. researchgate.net

Computational Studies on Tautomeric Equilibria

Tautomerism involves the migration of a proton, typically in molecules containing functional groups like amides. Amides can exist in equilibrium between the amide form (keto) and the imidic acid form (enol). Computational studies are essential for determining the relative stabilities of these tautomers and understanding the equilibrium dynamics. The relative energies of the tautomers can be calculated using quantum chemical methods, such as Density Functional Theory (DFT), to predict which form is more stable in the gas phase or in different solvents. For N-aromatic amides, the amide form is generally more stable than the imidol form. The specific energetic and equilibrium data for the tautomers of this compound are not available in the searched literature, but theoretical calculations would be the primary method for such an investigation.

Theoretical Vibrational Spectroscopy and Spectral Correlations

Theoretical vibrational spectroscopy, often performed using DFT methods, is a powerful tool for assigning and interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies of a molecule's optimized geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods, allowing for a direct comparison with experimental data. researchgate.net

For acetamide derivatives, key vibrational modes include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹. nih.gov

C=O stretching (Amide I band): A strong absorption usually found around 1650 cm⁻¹.

N-H bending (Amide II band): Occurs near 1550 cm⁻¹.

C-Br and C-Cl stretching: Expected at lower frequencies, generally in the 400-800 cm⁻¹ region. researchgate.net

Correlating the theoretical vibrational frequencies with experimental data from FT-IR and FT-Raman spectroscopy allows for a definitive assignment of the observed spectral bands to specific molecular motions. nih.gov

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
N-H Stretch3300 - 3500Confirms presence of the amide N-H group. nih.gov
C=O Stretch (Amide I)~1650Characteristic strong band for the carbonyl group in amides.
N-H Bend (Amide II)~1550Characteristic band for the amide group.
C-Cl Stretch600 - 800Indicates the carbon-chlorine bond vibration.
C-Br Stretch500 - 650Indicates the carbon-bromine bond vibration. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific regions of intermolecular contact.

Interaction TypeTypical ContributionSignificance in Crystal Packing
H···HOften a large contributor due to the abundance of hydrogen atoms. nih.govRepresents van der Waals forces.
O···H/H···OSignificant in amides due to N-H···O hydrogen bonding. nih.govStrong directional interactions that often govern the primary packing motif.
Cl···H/H···ClIndicates hydrogen bonding or close van der Waals contacts involving chlorine. nih.govContributes to the stability of the crystal lattice.
Br···H/H···BrExpected to be a significant contact for the title compound. nih.govContributes to the stability through halogen-hydrogen interactions.
C···H/H···CRepresents C-H···π interactions or general van der Waals contacts. nih.govImportant for stabilizing the three-dimensional crystal structure.

Comparison of Computational Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves comparing calculated results with experimental findings.

Structural Parameters: Bond lengths and angles obtained from DFT geometry optimization can be compared with data from single-crystal X-ray diffraction. For related amides, a good correlation is generally observed between the computed and experimental structures. researchgate.netnih.gov

Vibrational Frequencies: As discussed, theoretical vibrational frequencies (scaled) are compared with experimental FT-IR and FT-Raman spectra to validate the assignments of vibrational modes. nih.gov

Electronic Properties: While direct experimental measurement of HOMO-LUMO energies is complex, properties derived from them, such as the electronic absorption spectrum (calculated via Time-Dependent DFT), can be compared with experimental UV-Vis spectra.

This comparative approach ensures that the computational models accurately represent the physicochemical properties of the molecule, lending credibility to the theoretical insights gained.

Exploration of Molecular Interactions in Biological Systems Non Clinical Context

In Vitro Studies of Molecular Recognition and Binding Mechanisms

Ligand-Target Interaction Characterization (e.g., Enzyme Inhibition Mechanisms)

No published studies were identified that characterized the interaction of 2-(4-bromo-2-chlorophenyl)acetamide with any specific biological targets, nor were there any reports on its potential enzyme inhibition mechanisms.

Receptor Binding Studies in Isolated Systems

There is no available data from receptor binding assays or similar isolated systems to describe the affinity or interaction of this compound with any known biological receptors.

Investigation of Protein-Ligand Complexation at the Molecular Level

No structural biology data, such as X-ray crystallography or NMR spectroscopy, is available that details the complexation of this compound with any protein.

Computational Approaches to Molecular Docking and Binding Affinity Prediction

Simulation of Compound-Biomolecule Interactions

No computational studies or molecular dynamics simulations have been published that model the interaction between this compound and any biomolecule.

Elucidation of Binding Modes and Key Interacting Residues

In the absence of molecular docking studies, there is no information available regarding the potential binding modes or key amino acid residues that might interact with this compound within a protein's active site.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound like this compound dictates its interaction with biological molecules. These non-clinical studies explore how specific functional groups and substituents on the molecule influence its binding affinity and activity profile.

Impact of Halogen Substituents on Molecular Interactions

The presence and position of halogen atoms—in this case, bromine and chlorine—on the phenyl ring of this compound are critical determinants of its molecular interaction profile. Halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site, play a significant role. nih.gov The strength of these interactions can be fine-tuned by the nature of the halogen; as one moves from fluorine to chlorine to bromine, the atom's size increases while its electronegativity decreases, affecting the characteristics of the halogen bond. nih.gov

In SAR studies of related aryl acetamide (B32628) compounds, the position of these halogen substituents is a key factor influencing biological activity. Research on a series of aryl acetamide triazolopyridazines developed for activity against Cryptosporidium showed that compounds with a halogen at the 4-position of the phenyl ring (analogous to the bromine in this compound) are potent. patsnap.com For instance, 4-chloro and 4-bromo analogs exhibited strong efficacy. patsnap.com

Table 1: Effect of Halogen Substitution on Potency in Aryl Acetamide Analogs This table is generated based on data from SAR studies on related aryl acetamide triazolopyridazines, as a model for understanding the potential impact of substituents on this compound.

Compound Analog (Substitution on Phenyl Ring)Relative PotencyKey ObservationReference
UnsubstitutedBaselineProvides a baseline for comparison. patsnap.com
4-ChloroHigh~25-fold potency increase over unsubstituted analog. patsnap.com
4-BromoHighPotent, with efficacy similar to 4-chloro and 4-fluoro analogs. patsnap.com
2-ChloroLowSubstitution at the 2-position generally leads to a decrease in potency. patsnap.com
2-BromoLowExhibits a larger rotational barrier than the 2-chloro analog, suggesting decreased potency. patsnap.com

Influence of Acetamide Moiety Modifications on Binding Events

The acetamide moiety (–NHCOCH₃) is another crucial component for the molecular interactions of this class of compounds. The amide group can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group), facilitating anchoring of the molecule to biological targets like protein active sites. nih.gov

Further modifications to the broader acetamide portion of related molecules have been explored extensively. For example, in a series of N-aryl mercaptoacetamides, structural changes to the aryl group attached to the acetamide nitrogen resulted in varied inhibitory activity against bacterial metallo-β-lactamases. malariaworld.org Similarly, studies on aryl amino acetamides as antimalarial agents revealed that removing substituents on the aryl ring was detrimental to potency. biorxiv.org This indicates that the entire N-aryl acetamide scaffold works in concert, and modifications at either the phenyl ring or the acetamide group can significantly alter binding events. biorxiv.org

Table 2: Influence of Moiety Modifications on Biological Activity of Related Aryl Acetamides This table summarizes findings from various studies on aryl acetamide analogs to illustrate the importance of the acetamide group.

Modification TypeObserved Effect on Activity/PotencyTarget/Model SystemReference
Replacement of Acetamide with Urea (B33335) LinkerDecreased PotencyCryptosporidium patsnap.com
Modification of Aryl Moiety on AcetamideModerate loss of activity against MBLsMetallo-β-lactamases (MBLs) malariaworld.org
Removal of Fluoro Substituent on Aryl RingDecrease in parasite activityP. falciparum (malaria) biorxiv.org

Cellular Pathway Perturbation Studies in Research Models (Excluding Clinical Outcomes)

In antimalarial research, for instance, a class of aryl N-acetamide compounds was found to exert its effect by acting as agonists for a rhomboid protease (PfROM8) and a cation channel (PfCSC1) in the Plasmodium falciparum parasite. The dysregulation of this complex is deleterious to parasite growth. Another study identified a different molecular target for an aryl amino acetamide antimalarial, the STAR-related lipid transfer protein (PfSTART1), which is involved in lipid transport within the parasite. biorxiv.org

In the context of antibacterial research, N-aryl mercaptoacetamides have been investigated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria like Pseudomonas aeruginosa. malariaworld.org By inhibiting MBLs, these compounds can restore the efficacy of β-lactam antibiotics. The same compounds were also found to inhibit LasB, a virulence factor in P. aeruginosa, indicating a multi-target mechanism that perturbs both resistance and pathogenesis pathways. malariaworld.org

For the anti-Cryptosporidium activity of aryl acetamide triazolopyridazines, the precise mechanism and the affected cellular pathways remain unknown. patsnap.com The research is guided by phenotypic screening, which identifies compounds that inhibit parasite growth without initially knowing the specific protein or pathway being targeted. patsnap.com The activity of this compound would likely involve the perturbation of essential cellular pathways in a target organism, a hypothesis that forms the basis for ongoing investigation.

Applications As a Synthetic Building Block and Precursor Chemistry

Synthesis of Advanced Organic Molecules Utilizing the Compound

2-(4-bromo-2-chlorophenyl)acetamide serves as a key precursor for constructing advanced organic structures due to its multiple reactive sites. The presence of the bromo and chloro substituents on the phenyl ring, combined with the reactive acetamide (B32628) side chain, allows for a variety of chemical transformations.

Researchers have utilized structurally similar halo-acetamides as building blocks for complex molecular frameworks. For instance, derivatives of acetamide are used to synthesize elaborate compounds by reacting the active methylene (B1212753) or amine group with other complex molecules. An example from related synthesis shows the reaction of a bromo-acetamide derivative with a 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide to form a larger, multi-cyclic compound. nih.gov This type of condensation reaction highlights how the acetamide moiety can be used to link different molecular fragments, creating advanced molecules with potential applications in various fields of chemistry. nih.gov

The general strategy involves using the acetamide portion as a handle for N-alkylation or condensation reactions. The methylene group adjacent to the aromatic ring is activated and can be deprotonated to form a carbanion, which can then participate in nucleophilic substitution or addition reactions to build carbon-carbon bonds. Furthermore, the amide itself can be hydrolyzed to the corresponding (4-bromo-2-chlorophenyl)acetic acid, another versatile intermediate for further synthesis.

Role in Heterocyclic Compound Synthesis

The structure of this compound is well-suited for the construction of various heterocyclic systems, which are core components of many pharmaceuticals and functional materials. The -(CH2)-CO-NH2 functional group is a key synthon that can participate in cyclization reactions.

One of the most significant applications is in the synthesis of quinazolinones and their derivatives. General synthetic routes to quinazolinones often involve the cyclization of anthranilamide precursors or the reaction of 2-aminobenzamides with various carbonyl compounds or their equivalents. organic-chemistry.orgfrontiersin.org While not a direct precursor, this compound can be modified to create intermediates for such syntheses. For example, its corresponding acid or acid chloride could react with 2-aminobenzamides to form an intermediate that subsequently cyclizes to a 2-substituted quinazolinone. nih.gov

The literature describes the synthesis of complex quinazolinone-acetamide conjugates, demonstrating the utility of the acetamide fragment in building these heterocyclic systems. nih.gov For example, N-(4-bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex molecule that incorporates both a quinazolinone core and an acetamide side chain derived from a substituted phenylacetamide. uni.lu Similarly, other heterocyclic compounds derived from 2-mercaptobenzothiazole (B37678) are synthesized by reaction with halo-acetyl compounds like ethyl chloroacetate, followed by further reactions to form Schiff bases and other derivatives. chemmethod.com This principle can be extended to this compound for creating novel benzothiazole-based heterocycles.

Below is a table outlining potential heterocyclic systems that could be synthesized using this compound as a starting material or key intermediate.

Target HeterocyclePotential Reaction TypeCo-reactant Example
Quinazolinones Condensation/Cyclization2-Aminobenzamides
Benzodiazepines Cyclocondensationo-Phenylenediamines
Thiazoles/Oxazoles Hantzsch-type synthesisThioamides/Amides
Pyridinones Michael Addition/Cyclizationα,β-Unsaturated esters
Benzothiazoles Condensation/Cyclization2-Aminothiophenols

Development of Novel Polymer and Material Precursors

The unique substitution pattern of this compound, featuring two different halogens on the aromatic ring, makes it an attractive monomer for the synthesis of advanced polymers and materials. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds can be exploited for sequential, controlled polymerization reactions.

The C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions. This allows for a selective reaction at the bromine-substituted position (C4) while leaving the chlorine at C2 intact. The resulting polymer can then be subjected to a second, different polymerization or modification reaction at the less reactive C-Cl site, leading to the formation of highly defined block copolymers or functionalized polymers. These resulting conjugated polymers could have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, related bromo-acetamide compounds have been investigated for their properties as antifouling agents for use on underwater surfaces to control marine organisms. cymitquimica.com This suggests that polymers or surface coatings derived from this compound could be developed for materials science applications, specifically for creating marine-grade protective coatings.

Catalytic Applications and Ligand Development from Derivatives

The acetamide functional group is known for its ability to coordinate with metal ions, making acetamide derivatives useful as ligands in catalysis. nih.gov The core structure of this compound can be readily modified to produce sophisticated ligands for transition metal catalysts.

The amide's nitrogen and carbonyl oxygen atoms can act as a bidentate chelate for a metal center. More complex ligands can be developed through further functionalization. For example, the phenyl ring can be modified via cross-coupling reactions to introduce other donor groups, such as phosphines or pyridyls. This could lead to the synthesis of multidentate ligands (e.g., pincer ligands) with tailored steric and electronic properties for specific catalytic applications, including hydrogenation, cross-coupling, and C-H activation reactions.

Ligand TypePotential Synthesis Route from DerivativePotential Metal Coordination
Bidentate (N,O) Direct use of the acetamide moietyPd, Ru, Cu
Pincer (P,N,P) Phosphination of the phenyl ring via cross-couplingIr, Rh, Fe
Tridentate (N,N,O) Introduction of a pyridyl group on the phenyl ringFe, Co, Ni

Design and Synthesis of Chemically Diverse Analogs

This compound is an ideal scaffold for generating libraries of chemically diverse analogs for screening in drug discovery and materials science. Its structure can be systematically altered at several positions to fine-tune its physicochemical and biological properties.

Key Modification Points:

Phenyl Ring Substitution: The bromo and chloro substituents can be replaced with other halogens (F, I) or functional groups (e.g., -CF3, -CN, -OCH3) using various synthetic methodologies. The positions of these substituents can also be altered to explore the structural space.

Amide Group Modification: The primary amide (-NH2) can be alkylated or arylated to form secondary or tertiary amides. This is a common strategy used in medicinal chemistry to modulate properties like solubility and cell permeability. Studies have shown the synthesis of large series of N-phenylacetamide derivatives to explore their biological activities. irejournals.com

Methylene Bridge Functionalization: The alpha-carbon can be alkylated or otherwise functionalized to introduce additional stereocenters or functional groups, adding molecular complexity.

Bioisosteric Replacement: The amide bond can be replaced with other groups, such as a sulfonamide or a reverse amide, to improve metabolic stability or binding interactions.

This systematic approach allows for the creation of a wide range of analogs, as demonstrated in the synthesis of various quinazolinone-1,2,3-triazole-acetamide conjugates where the terminal acetamide portion was modified with different substituted phenyl rings. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Related Chiral Analogs

While 2-(4-bromo-2-chlorophenyl)acetamide itself is achiral, the development of synthetic routes to its chiral analogs represents a significant and valuable research direction. The field of asymmetric synthesis, which focuses on producing a single enantiomer of a chiral molecule, is crucial in modern chemistry, particularly for pharmaceuticals where stereochemistry dictates biological activity. chiralpedia.comchiralpedia.com Recent decades have seen a surge in the development of racemization-free methods for creating chiral amides and peptides, moving beyond traditional reagents to more efficient and less toxic catalytic systems. rsc.org

Future research could adapt these modern catalytic approaches to synthesize chiral derivatives of this compound. This would likely involve the asymmetric hydrogenation of a prochiral precursor or the use of chiral auxiliaries to guide stereoselective transformations. researchgate.netfrontiersin.org Organocatalysis and transition-metal catalysis, which have revolutionized the synthesis of complex chiral molecules like the anti-diabetic drug sitagliptin, offer promising avenues. chiralpedia.comchiralpedia.com The challenge lies in designing catalysts that can effectively control the stereochemistry of molecules containing the specific electronic and steric features of the bromo-chloro-substituted phenyl ring. chiralpedia.com Success in this area would not only provide access to new, enantiomerically pure compounds for biological screening but also contribute to the broader toolkit of asymmetric synthesis. researchgate.net

Table 1: Comparison of Modern Catalytic Strategies for Asymmetric Synthesis

Catalysis TypeCatalyst ExampleKey AdvantagesPotential Application for Phenylacetamide Analogs
Transition-Metal Catalysis Rhodium-based complexesHigh efficiency and selectivity, well-established for industrial processes like L-DOPA synthesis. chiralpedia.comAsymmetric hydrogenation of prochiral olefins to introduce a chiral center alpha to the phenyl ring.
Organocatalysis Chiral amines, phosphoric acidsMetal-free (greener chemistry), effective for a wide range of transformations. chiralpedia.comchiralpedia.comEnantioselective functionalization of the acetamide (B32628) backbone or α-arylation reactions.
Biocatalysis Enzymes (e.g., lipases, ketoreductases)Exquisite selectivity, mild reaction conditions, environmentally friendly. frontiersin.orgKinetic resolution of a racemic mixture of a chiral precursor to isolate a single enantiomer.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chemical compounds is undergoing a technological revolution, moving from traditional batch processes to more efficient and reproducible automated methods. researchgate.net Flow chemistry, where reagents are continuously pumped through a reactor, and automated synthesis platforms offer precise control over reaction parameters, enhancing safety, yield, and scalability. frontiersin.orgnih.gov These technologies are particularly well-suited for optimizing the production of intermediates like this compound and its derivatives.

Integrating the synthesis of such phenylacetamides into flow chemistry systems could allow for rapid screening of reaction conditions (temperature, pressure, catalyst loading) to maximize efficiency. nih.gov Furthermore, automated platforms, sometimes referred to as "chemputers," can perform multi-step syntheses, purifications, and analyses with minimal human intervention. researchgate.netchemrxiv.org This approach accelerates the discovery process, enabling the rapid generation of a library of related analogs for testing in various applications. chemspeed.comchemistryworld.com The development of robust, automated methods for amide bond formation, a key step in synthesizing these compounds, is an active area of research that will directly benefit the production of this class of molecules. researchgate.net

Novel Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex assemblies held together by non-covalent interactions, such as hydrogen bonds and halogen bonds. wikipedia.orgnwhitegroup.com The structure of this compound is rich with features that make it an intriguing candidate for supramolecular applications. The amide group (-CONH2) is an excellent hydrogen bond donor and acceptor, while the bromine and chlorine atoms on the phenyl ring can act as halogen bond donors. rsc.orguiowa.edu

A halogen bond is an attractive interaction between an electron-deficient region on a halogen atom (termed a σ-hole) and a nucleophilic (electron-rich) region on another molecule. wikipedia.org The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. wikipedia.org In this compound, both the bromine and chlorine atoms could participate in halogen bonding with electron donors like carbonyl oxygens or anions. rsc.orguiowa.edu These directional interactions, in concert with the robust hydrogen bonding of the amide group, could be exploited to engineer specific crystal structures or self-assembling molecular networks. wikipedia.org Future research could explore how this compound co-crystallizes with other molecules to form novel materials with tailored properties, such as unique liquid crystalline phases or porous frameworks for guest inclusion. wikipedia.orgnwhitegroup.com

Development of Advanced Computational Models for Complex Molecular Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and understanding molecular structure, reactivity, and intermolecular interactions. nih.govmdpi.com For a molecule like this compound, computational models can offer insights that are difficult to obtain through experimentation alone.

Advanced DFT calculations can be used to model the electronic properties of the molecule, such as the distribution of electron density and the location of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net This information is critical for predicting reactivity; for example, it can identify the most likely sites for electrophilic or nucleophilic attack. chemrxiv.orgmdpi.com Furthermore, computational models can quantify the strength and geometry of the non-covalent interactions discussed previously, such as hydrogen and halogen bonds. researchgate.net By simulating molecular pairs or larger clusters, researchers can predict how these molecules will self-assemble in the solid state, guiding the rational design of crystal engineering efforts. nih.gov Such studies on related acetamide derivatives have already been used to understand intermolecular interaction energies and rationalize crystal packing. nih.govresearchgate.net

Table 2: Application of Computational Methods to Phenylacetamide Systems

Computational MethodProperty PredictedRelevance to this compound
Density Functional Theory (DFT) Molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies. nih.govmdpi.comPredicts the most stable conformation and provides insights into chemical reactivity and spectroscopic signatures.
Natural Bond Orbital (NBO) Analysis Intermolecular interaction energies, charge transfer. nih.govQuantifies the strength of hydrogen and halogen bonds that drive self-assembly.
Hirshfeld Surface Analysis Visualization of intermolecular contacts in a crystal. nih.govresearchgate.netMaps and quantifies close contacts between molecules, revealing the dominant forces in the crystal lattice.
Molecular Dynamics (MD) Simulation Dynamic behavior of molecular systems over time. chemrxiv.orgSimulates the formation of supramolecular assemblies and predicts bulk material properties.

Exploration of Unconventional Reactivity Patterns and Applications

The functional groups within this compound—an amide, a C-Br bond, and a C-Cl bond—offer multiple handles for chemical transformations. While traditional reactions like nucleophilic substitution are expected, future research may focus on uncovering less conventional reactivity. khanacademy.org The presence of two different halogens on the aromatic ring opens the door for selective cross-coupling reactions, where one halogen (typically bromine) reacts preferentially over the other, allowing for stepwise construction of more complex molecules.

Furthermore, the field of C-H activation, where a typically inert carbon-hydrogen bond is selectively functionalized, could be applied to the aromatic ring or the acetamide methyl group. This would provide novel, atom-economical routes to new derivatives. frontiersin.org The strong electron-withdrawing nature of the halogenated ring and the furoxan ring in related systems can activate adjacent positions for nucleophilic aromatic substitution, a reactivity pattern that could be explored for this compound. mdpi.com The development of new catalytic systems, including those based on photocatalysis, could unlock reaction pathways that are inaccessible under thermal conditions, leading to unexpected and potentially useful chemical transformations. frontiersin.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-bromo-2-chlorophenyl)acetamide, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via coupling reactions between substituted phenylacetic acid derivatives and amines. For example, 4-chlorophenylacetic acid can be reacted with 4-bromoaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent in dichloromethane, followed by acid workup and crystallization .
  • Optimization : To improve yields, control reaction temperature (e.g., 273 K for 3 hours) and use stoichiometric excess of EDC (10:1 molar ratio relative to substrates). Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?

  • Technique : Single-crystal X-ray diffraction reveals a dihedral angle of 68.2° between the bromophenyl and chlorophenyl moieties, with N–H⋯O hydrogen bonds forming chains along the [010] direction .
  • Key Parameters : Bond lengths (e.g., C–Br: 1.89 Å, C–Cl: 1.74 Å) and torsional angles are comparable to related acetamide derivatives, such as N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide .

Q. What purification methods are effective for isolating high-purity this compound?

  • Methods :

  • Recrystallization : Use dichloromethane/hexane mixtures to remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4 v/v) eluent resolves acetamide derivatives from byproducts like 2-(4-cyanophenyl)acetamide .
    • Purity Validation : Confirm via HPLC (≥95% purity) and melting point analysis (reported mp: 439–441 K) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for synthesizing bromo-chloro acetamide derivatives?

  • Approach : Institutions like ICReDD use reaction path search algorithms based on density functional theory (DFT) to model intermediates and transition states. For example, simulate the activation energy for bromine substitution at the 4-position of chlorophenylacetamide .
  • Validation : Compare computed IR spectra and Gibbs free energy profiles with experimental data to refine reaction conditions (e.g., solvent polarity, temperature).

Q. What strategies are employed to resolve contradictions in reported biological activities of bromo-chloro acetamide analogs?

  • Case Study : Derivatives like 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)acetamide show conflicting enzyme inhibition data.
  • Resolution :

  • Dose-Response Analysis : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
  • Structural Modifications : Introduce substituents (e.g., methyl groups at the 4,6-positions) to assess steric/electronic impacts on bioactivity .

Q. How do substituent positions (bromo vs. chloro) influence the reactivity of phenylacetamides in nucleophilic acyl substitution?

  • Experimental Design :

  • Comparative Synthesis : Prepare analogs like 2-(2-bromo-4-chlorophenyl)acetamide and 2-(4-bromo-3-chlorophenyl)acetamide via EDC-mediated coupling.
  • Kinetic Studies : Monitor reaction rates under identical conditions (e.g., THF, 25°C) using NMR to track intermediate formation.
    • Findings : Electron-withdrawing groups (e.g., Br at para position) increase electrophilicity of the carbonyl carbon, accelerating substitution .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Key Issues :

  • Byproduct Formation : Competing reactions (e.g., N-alkylation instead of acylation) occur at higher concentrations.
  • Mitigation : Use flow chemistry to control mixing efficiency and residence time, reducing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.